4-Methyl-3-decen-5-ol, (3E)-(R)-
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Overview
Description
4-Methyl-3-decen-5-ol, (3E)-®-: is an organic compound with the molecular formula C₁₁H₂₂O . It is a chiral alcohol with a double bond in the E-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-decen-5-ol, (3E)-®- can be achieved through a Grignard reaction. The process involves the following steps:
Preparation of Grignard Reagent: Magnesium (2.4 g) is reacted with n-amyl bromide (15 g) in 50 mL of absolute ether under a nitrogen atmosphere. The reaction mixture is stirred and maintained at reflux temperature.
Addition of Aldehyde: After the Grignard reagent is prepared, 2-methyl-2-pentenal (7.85 g) in 20 mL of absolute ether is added dropwise to the reaction mixture at 10°C. The mixture is then stirred at room temperature for 12 hours.
Workup: The reaction mixture is decomposed with saturated ammonium chloride solution and ice. The ethereal solution is washed with saturated sodium chloride solution and dried.
Industrial Production Methods: Industrial production of 4-Methyl-3-decen-5-ol typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methyl-3-decen-5-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-Methyl-3-decen-5-one.
Reduction: Formation of 4-Methyl-3-decanol.
Substitution: Formation of 4-Methyl-3-decen-5-chloride or 4-Methyl-3-decen-5-bromide.
Scientific Research Applications
Chemistry: 4-Methyl-3-decen-5-ol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of stereochemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of chiral alcohols on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: 4-Methyl-3-decen-5-ol is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as a solvent and in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-decen-5-ol involves its interaction with specific molecular targets. As a chiral alcohol, it can interact with enzymes and receptors in a stereospecific manner. The compound can undergo oxidation and reduction reactions, which are catalyzed by enzymes in biological systems. These reactions can lead to the formation of active metabolites that exert various effects on cellular pathways.
Comparison with Similar Compounds
3-Decen-5-ol: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-3-decen-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-3-decanol: Saturated analog of 4-Methyl-3-decen-5-ol.
Uniqueness: 4-Methyl-3-decen-5-ol, (3E)-®- is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of features makes it a valuable compound in stereochemical studies and in the synthesis of complex organic molecules.
Properties
CAS No. |
862009-99-2 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E,5R)-4-methyldec-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m1/s1 |
InChI Key |
WSTQLNQRVZNEDV-RJCSOLBVSA-N |
Isomeric SMILES |
CCCCC[C@H](/C(=C/CC)/C)O |
Canonical SMILES |
CCCCCC(C(=CCC)C)O |
Origin of Product |
United States |
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